molecular formula C21H13F3N4O3 B2435775 N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251544-91-8

N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2435775
CAS No.: 1251544-91-8
M. Wt: 426.355
InChI Key: PNWNPOMTNFKYDV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H13F3N4O3 and its molecular weight is 426.355. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4O3/c22-13-5-3-12(4-6-13)19-26-20(31-27-19)15-2-1-9-28(21(15)30)11-18(29)25-17-8-7-14(23)10-16(17)24/h1-10H,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNPOMTNFKYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique combination of a difluorophenyl group, a pyridine derivative, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that derivatives of oxadiazole can induce apoptosis and inhibit cell proliferation. One study reported that a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, suggesting strong anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase-3 cleavage . This indicates that the compound may function similarly to established chemotherapeutics like Tamoxifen.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • Carbonic Anhydrase Inhibition : Research has shown that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. A related study identified compounds with IC50 values in the nanomolar range against hCA IX and II .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Difluorophenyl GroupEnhances lipophilicity and receptor binding
Oxadiazole MoietyCritical for anticancer activity
Pyridine DerivativeContributes to interaction with biological targets

Case Studies

  • MCF-7 Cell Line : A study demonstrated that derivatives with modifications at the oxadiazole ring showed varied cytotoxicity levels. The most active compounds exhibited IC50 values significantly lower than 1 µM .
  • SK-MEL-2 Melanoma Cells : Another research indicated that specific modifications led to enhanced selectivity towards SK-MEL-2 cells compared to non-cancerous cell lines, indicating a favorable therapeutic index .

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